Merbromin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mercury dibromofluorescein disodium salt involves the reaction of dibromofluorescein with mercuric acetate in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of mercury dibromofluorescein disodium salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Mercury dibromofluorescein disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury in the compound to a lower oxidation state.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products:
Oxidation: Formation of mercuric oxide or other mercury oxides.
Reduction: Formation of elemental mercury or lower oxidation state mercury compounds.
Substitution: Formation of halogenated derivatives of fluorescein.
Scientific Research Applications
Mercury dibromofluorescein disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed as a fluorescent dye for staining and visualizing biological samples.
Medicine: Utilized as a topical antiseptic for treating minor wounds and infections.
Industry: Applied in the manufacturing of fluorescent markers and indicators
Mechanism of Action
The mechanism of action of mercury dibromofluorescein disodium salt involves its interaction with cellular components. The compound exerts its antiseptic effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The mercury component binds to thiol groups in proteins, inhibiting their function and contributing to the antimicrobial activity .
Comparison with Similar Compounds
Mercury dichloride: Another organomercuric compound with antiseptic properties.
Fluorescein sodium: A fluorescein derivative used as a fluorescent dye but lacks the antimicrobial properties of mercury dibromofluorescein disodium salt.
Eosin Y: A brominated fluorescein derivative used as a biological stain.
Uniqueness: Mercury dibromofluorescein disodium salt is unique due to its combination of fluorescent properties and antimicrobial activity. This dual functionality makes it valuable in both scientific research and medical applications .
Properties
IUPAC Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSRXDXJGUJRKE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H9Br2HgNa2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015061 | |
Record name | Sodium merbromin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] | |
Record name | Merbromin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5974 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C., In water, 20 mg/ml, 25 °C. | |
Record name | MERCUROCHROME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
129-16-8, 15015-80-2 | |
Record name | Merbromin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13392 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sodium merbromin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701015061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Merbromin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERCUROCHROME | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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